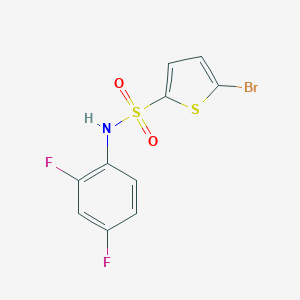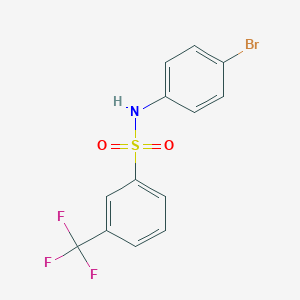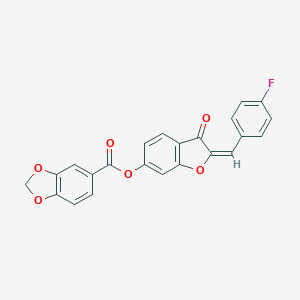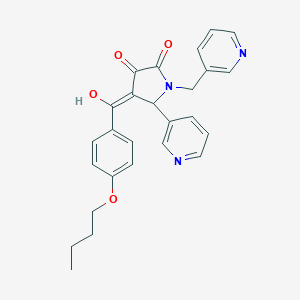![molecular formula C26H27FN2O6 B265978 methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265978.png)
methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrole derivative that has been synthesized through a multi-step process. In
Applications De Recherche Scientifique
Methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and immune response. By inhibiting this pathway, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It also inhibits the activation of NF-κB and reduces the expression of various genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in various cellular processes. This makes it a useful tool for studying the role of NF-κB in inflammation, immune response, and cancer.
One limitation of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
For research include exploring its therapeutic applications, investigating its mechanism of action, and improving its synthesis method.
Méthodes De Synthèse
The synthesis of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves a multi-step process that includes the use of various reagents and solvents. The first step involves the condensation of 4-fluorobenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base. This results in the formation of 4-fluorobenzoyl-3-(4-morpholinyl)propylamine.
The second step involves the reaction of 4-fluorobenzoyl-3-(4-morpholinyl)propylamine with ethyl 4-chloro-3-oxobenzoate in the presence of a base. This results in the formation of ethyl 4-(4-fluorobenzoyl)-3-oxo-1-(3-(4-morpholinyl)propyl)indolin-2-yl benzoate.
The final step involves the hydrolysis of ethyl 4-(4-fluorobenzoyl)-3-oxo-1-(3-(4-morpholinyl)propyl)indolin-2-yl benzoate in the presence of an acid. This results in the formation of this compound.
Propriétés
Formule moléculaire |
C26H27FN2O6 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
methyl 4-[(3Z)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H27FN2O6/c1-34-26(33)19-5-3-17(4-6-19)22-21(23(30)18-7-9-20(27)10-8-18)24(31)25(32)29(22)12-2-11-28-13-15-35-16-14-28/h3-10,22,30H,2,11-16H2,1H3/b23-21- |
Clé InChI |
WEUANNTYHUDPEW-LNVKXUELSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCN4CCOCC4 |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4CCOCC4 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265919.png)

![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
![ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate](/img/structure/B265944.png)
![Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265955.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265983.png)
![6,7-Dimethyl-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265995.png)